molecular formula C11H15NO B13053040 (3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13053040
M. Wt: 177.24 g/mol
InChI Key: FMHUVGQYVILGCU-SNVBAGLBSA-N
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Description

(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an amine group at the 3-position and a methylethyl group at the 6-position of the dihydrobenzo[B]furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through various synthetic routes. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .

Industrial Production Methods

Industrial production methods for this compound typically involve metal complex catalysis. The use of substituted biphenyls and benzofuran annulation are popular approaches . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Benzofuran derivatives

Uniqueness

(3S)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substitution pattern and stereochemistry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-6-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-9-10(12)6-13-11(9)5-8/h3-5,7,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

FMHUVGQYVILGCU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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